Biocatalytic Synthesis Yield: 3-Chloroisoquinolin-4-OL vs. 5-Chloro-6-hydroxyisoquinoline
The compound 3-Chloroisoquinolin-4-OL (designated as 1a) is produced with a specific and quantifiable yield via a flavin-dependent halogenase (Rdc2) biocatalytic process. In a direct head-to-head in vivo halogenation experiment using 30 mg of substrate (4-hydroxyisoquinoline for 1a, 6-hydroxyisoquinoline for 2a), the biocatalyst Rdc2 generated 8.5 mg of 3-Chloroisoquinolin-4-OL (1a) compared to 11.4 mg of the alternative regioisomer 5-chloro-6-hydroxyisoquinoline (2a) [1]. This corresponds to a calculated yield of 28.3% for the target compound under the same experimental conditions [1].
| Evidence Dimension | Isolated Product Yield |
|---|---|
| Target Compound Data | 8.5 mg (28.3% yield) from 30 mg substrate |
| Comparator Or Baseline | 5-chloro-6-hydroxyisoquinoline (2a) yield: 11.4 mg (38% yield) from 30 mg substrate |
| Quantified Difference | Absolute yield difference: 2.9 mg; Relative yield: 3-Chloroisoquinolin-4-OL yield is 74.6% of the comparator's yield. |
| Conditions | In vivo biocatalytic approach using IPTG-induced fermentation broth of E. coli BL21-CodonPlus (DE3)-RIL/pJZ54 expressing the Rdc2 halogenase. |
Why This Matters
This data provides a benchmark for researchers seeking to procure the compound for further synthetic elaboration, enabling direct comparison of synthetic efficiency versus a closely related regioisomer.
- [1] Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001–1003. View Source
